

An In-depth Technical Guide to 2-(Methylthio)pyrimidin-5-ol

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Compound of Interest

Compound Name: 2-(Methylthio)pyrimidin-5-ol

Cat. No.: B1349094

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of **2-(Methylthio)pyrimidin-5-ol**, covering its chemical identity, physicochemical properties, a proposed synthetic route, and the biological potential of its broader chemical class.

Chemical Identity and Synonyms

The compound with the CAS Number 4874-33-3 is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as **2-(methylthio)pyrimidin-5-ol**.^[1] This nomenclature clearly defines the core pyrimidine ring structure with a hydroxyl group at the 5th position and a methylthio group at the 2nd position.

Researchers may encounter this compound under various synonyms in chemical databases and literature. These include:

- 2-methylsulfanylpurimidin-5-ol^[1]
- 5-Hydroxy-2-methylthiopyrimidine^[1]
- 2-(methylthio)-5-Pyrimidinol
- 5-Pyrimidinol,2-(methylthio)-

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is crucial for its application in research and development, influencing factors from solubility in experimental assays to its potential as a drug candidate. The available data for **2-(Methylthio)pyrimidin-5-ol** is summarized below. It is important to note that while some data is available, experimental values for properties such as melting point, boiling point, and pKa are not readily found in the current literature, representing a data gap for this specific molecule.

Property	Value	Source
CAS Number	4874-33-3	[1]
Molecular Formula	C ₅ H ₆ N ₂ OS	[1]
Molecular Weight	142.18 g/mol	[2]
Physical Form	Solid	Vendor Data
Purity	Typically ≥97%	Vendor Data
Storage	Sealed in dry, room temperature	[2]

Experimental Protocols: A Proposed Synthetic Route

While a specific, detailed experimental protocol for the synthesis of **2-(Methylthio)pyrimidin-5-ol** is not explicitly available in the reviewed literature, a viable synthetic route can be proposed based on established methods for analogous pyrimidine derivatives. The following protocol is adapted from the synthesis of the related isomer, 2-(Methylthio)pyrimidin-4-ol, which involves the S-methylation of a thiouracil precursor.

Proposed Synthesis of 2-(Methylthio)pyrimidin-5-ol

This proposed synthesis starts from 2-thiouracil, a readily available starting material.

Step 1: Preparation of 2-Thiouracil Precursor (Not detailed) The synthesis would first require the appropriate 5-hydroxypyrimidine-2-thiol. General methods for constructing the pyrimidine ring often involve the condensation of a three-carbon component with thiourea.

Step 2: S-Methylation of 5-hydroxy-2-thiopyrimidine

- **Dissolution:** Dissolve the 5-hydroxy-2-thiopyrimidine precursor in an aqueous solution of sodium hydroxide at a 1:2 molar ratio. The reaction should be conducted in an ice bath to maintain a temperature of 0°C.
- **Addition of Methylating Agent:** Slowly add a slight molar excess (e.g., 1.1 equivalents) of methyl iodide to the cooled solution.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for approximately 16 hours.
- **Acidification and Precipitation:** Cool the resulting solution to 0°C and acidify with glacial acetic acid. This will precipitate the product.
- **Isolation and Purification:** Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then dry to yield **2-(Methylthio)pyrimidin-5-ol**. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

- **NMR Spectroscopy (^1H and ^{13}C):** To confirm the chemical structure and identify the positions of protons and carbons.
- **Mass Spectrometry (MS):** To confirm the molecular weight.
- **Infrared Spectroscopy (IR):** To identify functional groups.
- **Melting Point Analysis:** To assess purity.

Potential Biological Activity and Research Directions

Direct biological screening data for **2-(Methylthio)pyrimidin-5-ol** is not available in the public domain. However, the pyrimidine scaffold is a well-established pharmacophore present in a

vast array of biologically active compounds. This suggests that **2-(Methylthio)pyrimidin-5-ol** could be a valuable starting point for medicinal chemistry campaigns.

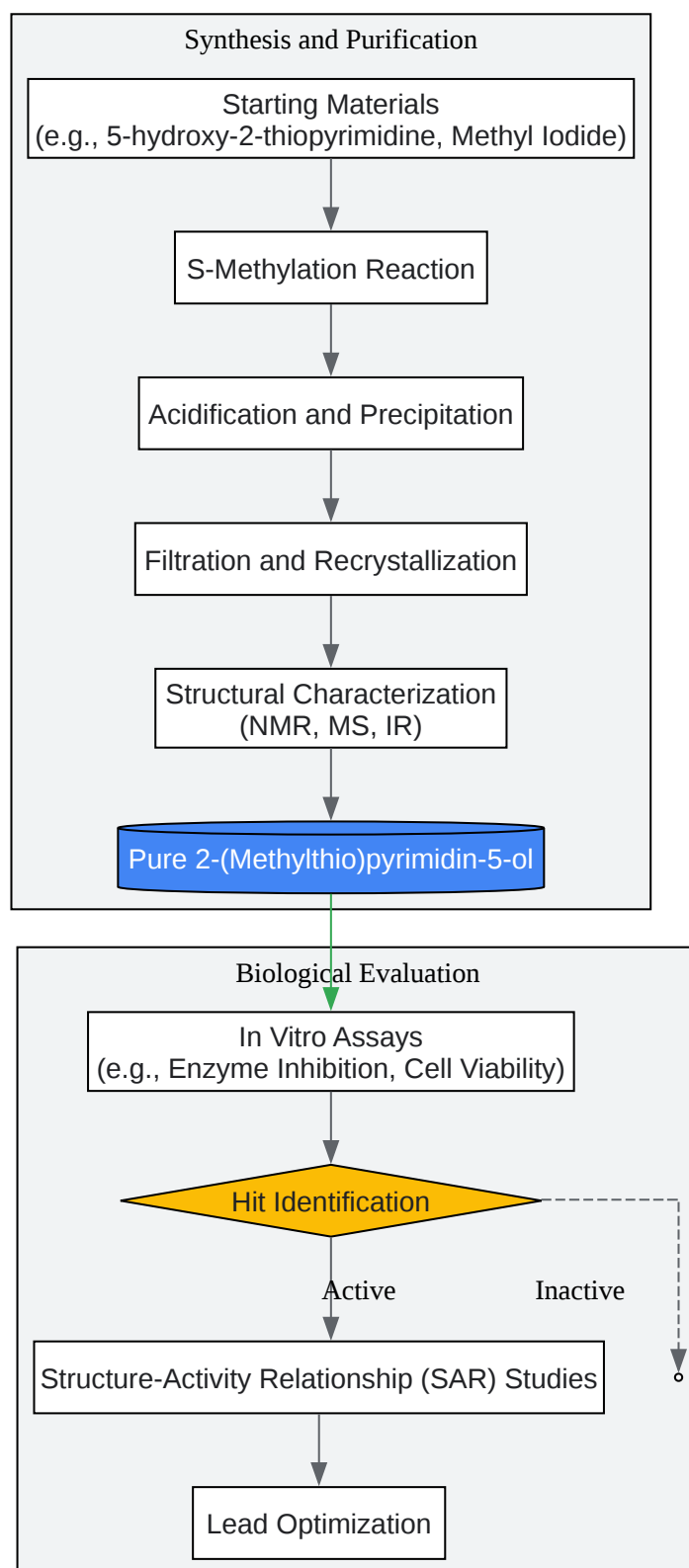
Derivatives of 2-thiopyrimidines and 2-methylthiopyrimidines have demonstrated a wide spectrum of biological activities, including:

- **Anticancer:** Some 2-methylthio-4-(substituted-anilino)-5-carbethoxypyrimidines have shown inhibitory properties against transplanted rodent tumors. A study on 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines found that some derivatives inhibit cell proliferation of the A-431 cell line and show activity against the epidermal growth factor receptor tyrosine kinase (EGFR-TK).[3]
- **Analgesic and Anti-inflammatory:** A series of 2-methylthio-1,4-dihydropyrimidine derivatives have been synthesized and shown to possess analgesic activity, likely through the inhibition of peripheral pain mechanisms.[4]
- **Antimicrobial and Antiviral:** The pyrimidine ring is a core component of nucleosides, and its derivatives are widely explored as antimicrobial and antiviral agents.[5][6]

Given the broad bioactivity of related compounds, **2-(Methylthio)pyrimidin-5-ol** is a candidate for inclusion in diverse biological screening programs.

Workflow for Synthesis and Biological Screening

The following diagram illustrates a general workflow for the synthesis, purification, and subsequent biological screening of a novel compound like **2-(Methylthio)pyrimidin-5-ol**. This logical flow is fundamental for drug discovery and development.



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